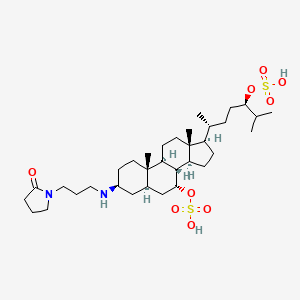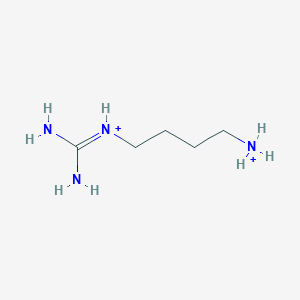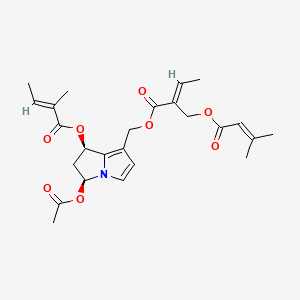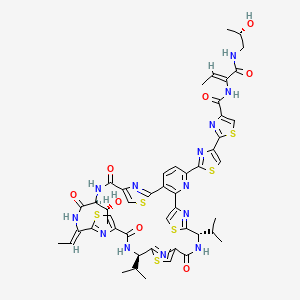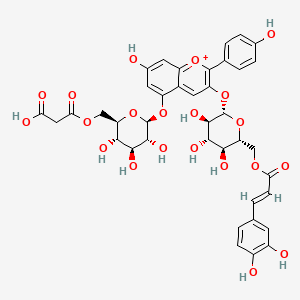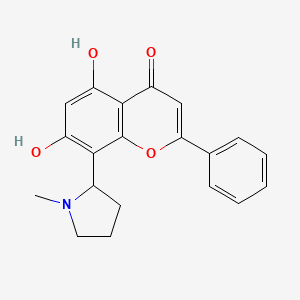
Ficine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ficine is a dihydroxyflavone and a N-alkylpyrrolidine.
Applications De Recherche Scientifique
Developmental Neurotoxicity Studies
Fipronil, a phenylpyrazole insecticide, was studied for its toxicological effects on zebrafish embryos and larvae. This research is crucial for understanding the impact of such chemicals on aquatic vertebrates during sensitive life stages. The study revealed that fipronil exposure led to notochord degeneration, shortening of the body axis, and impaired locomotor abilities in zebrafish, suggesting potential risks to vertebrate development in aquatic environments (Stehr, Linbo, Incardona, & Scholz, 2006).
Genetically Engineered Animal Models
Research on genetically engineered pigs as models for human disease provides insights into disease mechanisms and potential treatments. Pigs, with their physiological similarities to humans, play a key role in translational studies for various diseases, including cardiovascular diseases, cancer, and neurological disorders (Perleberg, Kind, & Schnieke, 2018).
Nanomedicine and Diagnostics
The development of quantum dots, or qdots, for live cells and in vivo imaging has significantly advanced biomedical research. These nanocrystals have been utilized for observing individual glycine receptors in neurons and identifying lymph nodes in live animals, demonstrating their potential in high-resolution cellular imaging and diagnostics (Michalet et al., 2005).
Fibrosis Research
In vivo models are crucial for fibrosis research, which poses a significant burden on healthcare. Different animal models, including murine and porcine, are used to study various types of fibrotic disease. This research is essential for developing treatments for conditions involving scar formation and fibrosis (Padmanabhan et al., 2019).
Nutritional Interventions in Chronic Conditions
The effectiveness of porcine serum polypeptide supplements in improving symptoms of Chronic Fatigue Syndrome and Fibromyalgia (CFS/FMS) was explored. This research indicates the potential of specific nutritional interventions in managing chronic conditions (Teitelbaum, Morello, & Goudie, 2020).
Plant Stress Resistance
Studies on the roles of glycine betaine and proline in plant stress resistance have shed light on their effects on enzyme and membrane integrity under stress conditions. This research is significant for agricultural practices and enhancing crop yield under environmental stress (Ashraf & Foolad, 2007).
Porcine Models in Respiratory Medicine
Porcine models have been instrumental in respiratory medicine, especially for studying lung conditions and modeling diseases like cystic fibrosis. These models are beneficial due to the anatomical and physiological similarities between pig and human lungs (Judge et al., 2014).
Propriétés
Numéro CAS |
2520-36-7 |
|---|---|
Nom du produit |
Ficine |
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)10-15(23)19-16(24)11-17(25-20(18)19)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22-23H,5,8-9H2,1H3 |
Clé InChI |
YTRPTVLTUWVLKO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
SMILES canonique |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
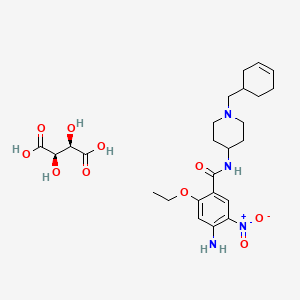
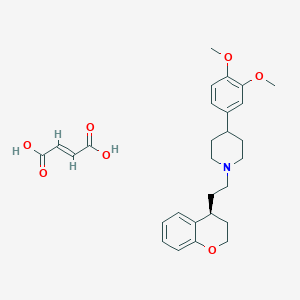
![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
